Cellobionic acid

Descripción general

Descripción

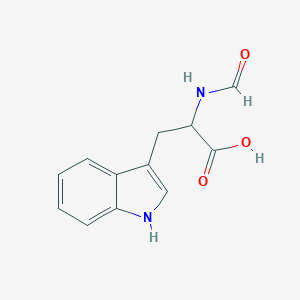

Cellobionic acid (CBA) is an organic acid obtained from the oxidation of cellobiose, the primary product in the enzymatic hydrolysis of cellulose . It is a stereoisomer of lactobionic acid (LBA), a well-known organic acid that is widely used in diverse industries, such as cosmetics, foods, and pharmaceuticals . Since the physicochemical properties of CBA are highly comparable to those of LBA, it can also be used in various industrial fields similar to LBA .

Synthesis Analysis

CBA can be produced by genetically modified Pseudomonas taetrolens, which has been shown to convert cellobiose to CBA . The cellobiose-oxidizing activity of the P. taetrolens strain, which expressed the homologous quinoprotein glucose dehydrogenase (GDH), was increased by approximately 50.8% compared to the original strain . The highest CBA productivity (18.2 g/L/h) was achieved when whole-cell biocatalyst (WCB) prepared in the late-exponential phase of cell culture was used at 35 °C with cell density of 10 at OD 600nm .Chemical Reactions Analysis

The conversion of cellobiose to CBA is limited by the slow re-oxidation of cellobiose dehydrogenase (CDH) by molecular oxygen . By adding low concentrations of laccase and a redox mediator to the fermentation, CDH can be efficiently oxidized by the redox mediator, with in-situ re-oxidation of the redox mediator by laccase .Physical And Chemical Properties Analysis

CBA has a pKa of 3.86 . Its physicochemical properties are highly comparable to those of lactobionic acid (LBA), making it suitable for use in various industrial fields similar to LBA .Aplicaciones Científicas De Investigación

Biofuel Production

Cellobionic acid has been identified as a viable carbon source for biofuel production. Research has shown that certain microorganisms, such as Escherichia coli, can utilize cellobionic acid efficiently as a sole carbon source, comparable to glucose. This has led to the successful conversion of cellobionic acid into biofuels like isobutanol (Desai et al., 2015). Furthermore, strains of Klebsiella oxytoca have been engineered to effectively use cellobionate for ethanol production, demonstrating the potential of cellobionic acid in renewable energy sources (Tao et al., 2019).

Oxidative Cellulose Degradation

Cellobionic acid plays a key role in oxidative cellulose degradation by microbes. The enzymatic degradation of cellulose often produces cellobionic acid as a primary product. This compound is a focus of research due to its role in the energetically efficient metabolic pathway of oxidized sugars. Studies have explored the crystal structure and substrate recognition of cellobionic acid phosphorylase, providing insights into its function in cellulose degradation and its potential applications in industrial processes (Nam et al., 2015).

Chemical Production

Cellobionic acid has been utilized in the production of various chemicals. For instance, Actinobacillus succinogenes has been used to produce succinic acid from cellobiose, a reducing disaccharide, with cellobionic acid as a potential carbon source. This research highlights the efficiency of cellobionic acid in the production of valuable chemicals (Jiang et al., 2013).

Catalysis Research

Studies involving catalytic oxidation of cellobiose, a compound related to cellobionic acid, have been conducted to better understand the liquefaction mechanism of cellulose. This research is relevant in exploring the chemical properties and potential applications of cellobionic acid in catalysis (Lin et al., 2004).

Direcciones Futuras

The manufacture of WCB based on genetically engineered P. taetrolens and its optimized use could be further developed as an economically viable option for the large-scale production of CBA . CBA has also been proposed as an alternative to sugars as a substrate for biofuel and biochemical production . In particular, CBA is projected to take the role of LBA as a peeling and moisturizing ingredient in cosmetics .

Propiedades

IUPAC Name |

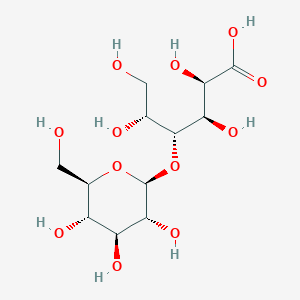

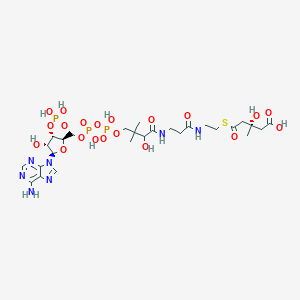

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-ZNLUKOTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201562 | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellobionic acid | |

CAS RN |

534-41-8 | |

| Record name | Cellobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

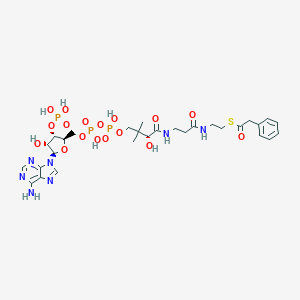

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

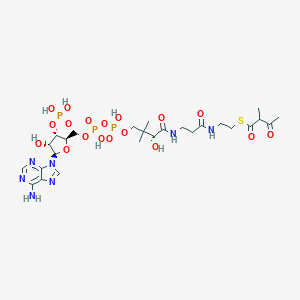

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)